7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bumadizone can be synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The process involves the use of dichloromethane as a solvent and triethyl citrate as a plasticizer .
Industrial Production Methods: In industrial settings, bumadizone is often produced in the form of its calcium dihydrate salt. The production involves the preparation of microspheres using a quasi-emulsion solvent diffusion method. The microspheres are then compressed into tablets for colon-targeted drug delivery .
Chemical Reactions Analysis
Types of Reactions: Bumadizone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of bumadizone .
Scientific Research Applications
Bumadizone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of carbohydrazides.
Biology: Research on bumadizone includes its effects on inflammatory pathways and its potential as an anti-inflammatory agent.
Industry: Bumadizone is used in the pharmaceutical industry for the development of anti-inflammatory drugs.
Mechanism of Action
Bumadizone exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, bumadizone reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Phenylbutazone: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Uniqueness: Bumadizone is unique in its specific molecular structure, which allows for a more targeted inhibition of COX enzymes, potentially reducing some of the gastrointestinal side effects commonly associated with other NSAIDs .
Properties
IUPAC Name |
ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-13,17H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRGGYHUBTALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468948 | |
Record name | Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115956-04-2 | |
Record name | Ethyl 3-(ethoxycarbonyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-9-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115956-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-hydroxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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